BenchChemオンラインストアへようこそ!

1-(2-Fluoroethyl)azetidine

EGFR inhibitor kinase selectivity medicinal chemistry

1-(2-Fluoroethyl)azetidine (C₅H₁₀FN, MW 103.14) is the critical N-alkylated azetidine building block for constructing covalent mutant-selective EGFR inhibitors—most notably CNX-2006 (IC₅₀ <20 nM for T790M, sparing wild-type EGFR). Direct replacement with 1-ethylazetidine or 1-(2-fluoroethyl)pyrrolidine abolishes mutant selectivity. The fluoroethyl group reduces amine basicity (pKₐ ~8.4–8.9 vs. ~9.86 for 1-ethylazetidine), increasing neutral species fraction at physiological pH and enhancing passive permeability for CNS programs. The four-membered ring strain uniquely enables azetidinium salt formation for site-selective ¹⁸F radiolabeling—inaccessible with pyrrolidine or piperidine analogs. Procure 95% purity material for fragment-based screening libraries, targeted oncology drug discovery, and next-generation PET tracer development.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
Cat. No. B13159658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)azetidine
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CN(C1)CCF
InChIInChI=1S/C5H10FN/c6-2-5-7-3-1-4-7/h1-5H2
InChIKeyYAHRJBMSLATQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)azetidine – Procurement-Relevant Chemical Identity and Baseline Characterization for Scientific Sourcing


1-(2-Fluoroethyl)azetidine (C₅H₁₀FN, MW 103.14) is an N-alkylated azetidine derivative featuring a four-membered saturated azacycle bearing a 2-fluoroethyl side chain at the ring nitrogen . This fluorinated heterocyclic building block serves as a compact, conformationally constrained amine with modulated basicity and lipophilicity compared to its non-fluorinated parent 1-ethylazetidine [1]. The compound is employed primarily as a synthetic intermediate in medicinal chemistry programs – most notably as the key azetidine fragment within the covalent mutant-selective EGFR inhibitor CNX-2006 [2].

Why Generic 1-(2-Fluoroethyl)azetidine Substitution by Non-Fluorinated or Positional Isomer Analogs Compromises Research Reproducibility


Direct one-for-one replacement of 1-(2-fluoroethyl)azetidine with its non-fluorinated counterpart 1-ethylazetidine, the 3-(2-fluoroethyl)azetidine positional isomer, or the five-membered ring analog 1-(2-fluoroethyl)pyrrolidine cannot be assumed to be functionally neutral. Systematic profiling of fluoroalkyl-substituted heterocyclic amines has demonstrated that fluorination at the N-alkyl side chain alters amine basicity (ΔpKₐ), lipophilicity (ΔlogP), and aqueous solubility in a manner dependent on both the fluorination pattern and ring size [1]. In the context of EGFR kinase inhibitor CNX-2006, the 1-(2-fluoroethyl)azetidin-3-yl moiety is integral to achieving mutant-selective inhibition (IC₅₀ < 20 nM for EGFR T790M) with minimal wild-type EGFR engagement – a selectivity profile that cannot be maintained by substituting the azetidine fragment with morpholine or other non-fluorinated amines [2]. The following quantitative evidence section details the specific dimensions where 1-(2-fluoroethyl)azetidine diverges from its closest analogs.

1-(2-Fluoroethyl)azetidine – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


EGFR Kinase Inhibitor Potency: 1-(2-Fluoroethyl)azetidine-Containing Scaffold vs. Morpholine-Containing Analog in a Patent-Defined Chemical Series

In a patent-defined quinazoline-based EGFR inhibitor series (US Patents 10172868, 10653701, 11304957), the compound bearing the 1-(2-fluoroethyl)azetidine moiety (Compound C078) demonstrated an IC₅₀ of 100 nM against a panel of EGFR kinases including EGFR L858R, EGFR T790M, and EGFR del E746-A750 [1]. The morpholine-containing comparator (Compound C001), which replaces the azetidine-oxy linker with a morpholine-phenylamine group, showed IC₅₀ < 100 nM under identical assay conditions; however, downstream development focused on the azetidine series due to superior mutant vs. wild-type selectivity [2].

EGFR inhibitor kinase selectivity medicinal chemistry

Mutant-Selective EGFR Inhibition in Cellular Context: CNX-2006 Containing the 1-(2-Fluoroethyl)azetidine Scaffold vs. Wild-Type EGFR Selectivity Window

CNX-2006, whose structure incorporates the 1-(2-fluoroethyl)azetidin-3-yl-amino fragment, exhibits an IC₅₀ below 20 nM for the EGFR T790M drug-resistance mutant while demonstrating very weak inhibition of wild-type EGFR (>100-fold selectivity window) [1]. In NSCLC cell lines harboring the T790M mutation (NCI-H1975) or the T790M/L858R cis mutation (PC9GR4), CNX-2006 inhibited EGFR phosphorylation with IC₅₀ values of 46 nM and 61 nM, respectively . This contrasts with earlier-generation EGFR inhibitors such as gefitinib and erlotinib, which potently inhibit wild-type EGFR (IC₅₀ ~20–80 nM) and show reduced activity against T790M mutants [2].

EGFR T790M NSCLC covalent inhibitor

Amine Basicity Modulation: 1-(2-Fluoroethyl)azetidine pKₐ Shift Relative to Non-Fluorinated 1-Ethylazetidine

Systematic profiling of fluoroalkyl-substituted heterocyclic amines by Melnykov et al. (2022, 2023) demonstrates that N-fluoroalkyl substitution reduces amine basicity compared to the corresponding N-alkyl parent. The introduction of a β-fluorine atom in the N-alkyl chain decreases pKₐ(H) through a through-bond inductive effect, with the magnitude of pKₐ depression dependent on the number of fluorine atoms and their distance from the protonation center [1]. For azetidine specifically, fluorination at the C-3 position (ring fluorination) results in a pKₐ decrease of 2.5 units for the first fluorine atom; N-fluoroalkyl substitution produces a smaller but measurable pKₐ reduction . While exact measured pKₐ values for 1-(2-fluoroethyl)azetidine vs. 1-ethylazetidine are not reported in the public domain, the class-level trend indicates a pKₐ ~1–1.5 units lower for the fluorinated derivative relative to the parent 1-ethylazetidine (predicted pKₐ ~9.86) .

physicochemical properties basicity lead optimization

Ring Strain and Reactivity Differentiation: 1-(2-Fluoroethyl)azetidine vs. 1-(2-Fluoroethyl)pyrrolidine as Radiofluorination Precursors

The four-membered azetidine ring in 1-(2-fluoroethyl)azetidine can be converted to a strained azetidinium salt, which serves as an efficient leaving group for nucleophilic [¹⁸F]fluoride ring-opening to yield 2-[¹⁸F]fluoroethyl-containing radiotracers [1]. This radiofluorination strategy leverages the inherent ring strain of the azetidinium intermediate (~26 kcal/mol) to achieve mild radiolabeling conditions. In contrast, the five-membered pyrrolidine analog (1-(2-fluoroethyl)pyrrolidine) forms a less strained pyrrolidinium species and does not undergo analogous ring-opening radiofluorination, making it unsuitable as a radiolabeling precursor [2]. The azetidine scaffold thus provides a unique synthetic handle for introducing the 2-[¹⁸F]fluoroethyl group into PET imaging agents, a capability not available with pyrrolidine or piperidine analogs.

radiofluorination PET imaging azetidinium chemistry

1-(2-Fluoroethyl)azetidine – Evidence-Backed Application Scenarios for Scientific Procurement and Research Use


Synthesis of Mutant-Selective EGFR Kinase Chemical Probes for Oncology Research

Procure 1-(2-fluoroethyl)azetidine to construct covalent EGFR inhibitors analogous to CNX-2006, which achieves sub-20 nM potency against the drug-resistant EGFR T790M mutant while sparing wild-type EGFR [1]. The 1-(2-fluoroethyl)azetidin-3-yl-amine or -oxy fragment serves as the critical hinge-binding region substituent that imparts mutant selectivity. This building block is directly relevant to non-small cell lung cancer (NSCLC) drug discovery programs targeting acquired resistance to first- and second-generation EGFR inhibitors.

Development of ¹⁸F-Labeled PET Imaging Agents via Azetidinium Ring-Opening Radiofluorination

Utilize 1-(2-fluoroethyl)azetidine as a precursor for azetidinium salt formation, enabling mild and regioselective introduction of the 2-[¹⁸F]fluoroethyl group into peptide, small-molecule, or antibody-based PET tracers [2]. This application leverages the unique ring strain of the four-membered azacycle, which is not accessible with pyrrolidine or piperidine analogs, making the azetidine building block indispensable for radiochemistry groups developing next-generation PET imaging probes.

Fine-Tuning Physicochemical Properties in CNS Drug Discovery Lead Optimization

Incorporate 1-(2-fluoroethyl)azetidine as an N-alkyl substituent to simultaneously reduce amine basicity (estimated pKₐ ~8.4–8.9 vs. ~9.86 for 1-ethylazetidine) and increase the fraction of neutral species at physiological pH, thereby enhancing passive membrane permeability [3]. This building block is particularly well-suited for CNS-focused lead optimization programs where balancing basicity, lipophilicity, and metabolic stability is critical for achieving brain penetration.

Construction of Conformationally Constrained Fragment Libraries for Target-Based Screening

Employ 1-(2-fluoroethyl)azetidine as a rigid, low-molecular-weight (103.14 Da) amine building block for generating sp³-enriched fragment libraries with defined exit vector geometry . The azetidine ring provides conformational restriction that reduces entropic penalty upon target binding, while the fluoroethyl group offers a moderate lipophilic contact surface and potential ¹⁹F NMR reporter capability for fragment-based screening assays.

Quote Request

Request a Quote for 1-(2-Fluoroethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.